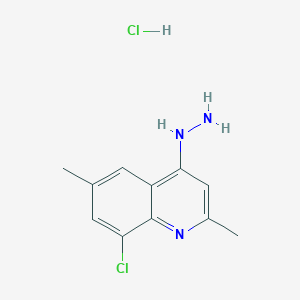

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride

Description

Properties

CAS No. |

1171379-23-9 |

|---|---|

Molecular Formula |

C11H13Cl2N3 |

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(8-chloro-2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |

InChI Key |

KYLCTRKORLNKNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)NN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 8-chloro-2,6-dimethylquinoline with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in biochemical assays to study protein interactions and functions.

Medicine: Research involving this compound includes its potential use in developing therapeutic agents.

Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways, making the compound useful in proteomics research .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A quinoline derivative substituted with: Chlorine at position 6. Methyl groups at positions 2 and 4. A hydrazino (-NH-NH₂) group at position 4, protonated as a hydrochloride salt.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among hydrazinoquinoline derivatives include:

Position of substituents (chloro, methyl, hydrazino).

Number of substituents (mono- vs. di-chloro).

Functional group replacements (hydrazino vs. hydroxyl or ethyl groups).

Table 1: Structural Comparison of Selected Hydrazinoquinoline Derivatives

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl | 1171379-23-9 | Cl (8), CH₃ (2,6), NH-NH₂ (4) | C₁₁H₁₃Cl₂N₃ | 258.15 | Reference compound |

| 6-Chloro-4-hydrazino-8-methylquinoline HCl | 1172722-59-6 | Cl (6), CH₃ (8), NH-NH₂ (4) | C₁₀H₁₁Cl₂N₃ | 244.12 | Chloro/methyl positions swapped |

| 7,8-Dichloro-4-hydrazinoquinoline HCl | 1172548-55-8 | Cl (7,8), NH-NH₂ (4) | C₉H₈Cl₃N₃ | 264.50 | Additional Cl at position 7 |

| 8-Chloro-4-quinolinol | 203626-33-9 | Cl (8), CH₃ (2,6), OH (4) | C₁₁H₁₀ClNO | 207.66 | Hydrazino replaced by hydroxyl |

| 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline HCl | 1170878-06-4 | CH₃ (6,8), C₂H₅ (3), NH-NH₂ (2) | C₁₃H₁₈ClN₃ | 251.76 | Ethyl substituent at position 3 |

Physicochemical and Functional Differences

A. Solubility and Reactivity :

- Hydrazino Group: The presence of -NH-NH₂ in the target compound enhances nucleophilicity, enabling Schiff base formation and coordination chemistry. This contrasts with hydroxylated analogues (e.g., 8-Chloro-4-quinolinol), which exhibit hydrogen-bonding capacity but reduced reactivity .

Table 2: Commercial Availability and Pricing

Biological Activity

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the hydrazinoquinoline class. Its molecular formula is with a molecular weight of approximately 258.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structure which allows interaction with various biological targets.

Chemical Structure and Properties

The compound features a quinoline core with a hydrazine substituent, characterized by the following structural formula:

This structure contributes to its reactivity and biological activity. The presence of chlorine and methyl groups enhances its pharmacological profile.

Antitumor Properties

Research indicates that 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride exhibits potential antitumor properties. It has been studied for its ability to inhibit specific enzymes involved in cancer metabolism, suggesting a mechanism that may disrupt cancer cell proliferation .

Table 1: Summary of Antitumor Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 5.0 | Enzyme inhibition | |

| MCF-7 | 3.5 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of bacterial cell division processes .

Table 2: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.25 µg/mL |

| Escherichia coli | 20 | 0.5 µg/mL |

| Candida albicans | 18 | 1.0 µg/mL |

Other Biological Activities

Beyond antitumor and antimicrobial properties, this compound has been investigated for antiviral , anti-inflammatory , and antioxidant activities. For instance, it has demonstrated promising results in inhibiting viral replication in vitro, particularly against strains like H5N1 .

Case Studies

A notable case study involved the evaluation of the compound's effects on HepG2 liver cancer cells. The study found that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anticancer agent . Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity. The compound can also be modified to produce derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.